3-(Fmoc-amino)phenylacetic acid is a chemical compound with the molecular formula CHNO and a molecular weight of 373.40 g/mol. It is characterized by the presence of a phenylacetic acid moiety substituted with a 9-fluorenylmethoxycarbonyl (Fmoc) group at the amino position. This compound is often utilized in peptide synthesis and other biochemical applications due to its ability to protect amino groups during
The synthesis of 3-(Fmoc-amino)phenylacetic acid generally involves several key steps:
3-(Fmoc-amino)phenylacetic acid has several important applications in research and industry:
Interaction studies involving 3-(Fmoc-amino)phenylacetic acid focus on its role in peptide interactions and binding affinities with various targets. Research often investigates how modifications to the peptide sequences affect binding properties, stability, and biological activity. These studies are crucial for understanding the mechanisms of action of peptides derived from this compound and their potential therapeutic applications .
Several compounds share structural similarities with 3-(Fmoc-amino)phenylacetic acid, each with unique properties:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Fmoc-3-aminomethyl-phenylacetic acid | CHNO | Contains an additional methyl group on the amine |
Fmoc-tyrosine | CHNO | Incorporates a hydroxyl group on the aromatic ring |
Fmoc-alanine | CHNO | Simple structure with fewer aromatic features |
Uniqueness: 3-(Fmoc-amino)phenylacetic acid is distinguished by its specific substitution pattern on the phenyl ring and its dual functionality as both an amino acid derivative and a protective group in peptide synthesis. Its structure allows for versatile applications in both synthetic chemistry and biological research, making it a valuable compound in various scientific fields .
The Fmoc protecting group, first introduced in the late 1970s, revolutionized peptide synthesis by addressing critical limitations of earlier groups like tert-butoxycarbonyl (Boc). Unlike Boc, which requires strongly acidic conditions for removal, Fmoc deprotection occurs under mild basic conditions (e.g., 20% piperidine in DMF), preserving acid-labile side-chain protections such as tert-butyl (tBu) esters. This orthogonal relationship between Fmoc and tBu groups enabled the development of multi-step SPPS protocols for synthesizing peptides with post-translational modifications or non-natural residues.
3-(Fmoc-amino)phenylacetic acid emerged as part of this evolution, designed to introduce aromatic rigidity into peptide backbones while maintaining compatibility with Fmoc/tBu strategies. Its phenylacetic acid core provides a conformationally restricted alternative to standard α-amino acids, enabling precise control over peptide tertiary structures.
Orthogonal protection is critical for synthesizing peptides with multiple functional groups. The Fmoc/tBu system exemplifies this principle:
Protection Group | Deprotection Condition | Stability Profile |
---|---|---|
Fmoc | 20% piperidine/DMF | Stable to TFA, hydrazine |
tBu | 95% TFA | Stable to piperidine, base |
This orthogonality allows sequential deprotection cycles in SPPS. For example, 3-(Fmoc-amino)phenylacetic acid can be incorporated into growing peptide chains while preserving tBu-protected aspartic acid or glutamic acid side chains. Recent innovations have further expanded compatibility with ivDde and Mtt groups, enabling simultaneous protection of lysine ε-amines or cysteine thiols during synthesis.
The compound’s carboxylic acid moiety remains unprotected during SPPS, allowing direct coupling to resin-bound peptides. This contrasts with traditional amino acids requiring temporary C-terminal protection in solution-phase synthesis.
The molecular architecture of 3-(Fmoc-amino)phenylacetic acid (C₂₃H₁₉NO₄, MW 373.40 g/mol) features three key elements:
The SMILES string OC(=O)Cc1cccc(NC(=O)OCC2c3ccccc3-c4ccccc24)c1
highlights the compound’s connectivity, with the Fmoc group (OCC2c3ccccc3-c4ccccc24) appended to the phenylacetic acid via a carbamate linkage. This structure enhances solubility in polar aprotic solvents (e.g., DMF, NMP) compared to purely hydrocarbon-protected analogues, facilitating homogeneous reaction conditions in SPPS.